5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
“5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. It likely contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(1-Chloroethyl)” part suggests a chloroethyl group attached to the 5th position of this ring, and “3-phenyl” indicates a phenyl group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an oxadiazole ring with a chloroethyl group and a phenyl group attached. The exact structure, including the positions and orientations of these groups, would depend on the specific synthesis process and the conditions under which the compound is analyzed .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. The oxadiazole ring is a part of many biologically active compounds and could be involved in a variety of chemical reactions . The chloroethyl group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxadiazole ring, the chloroethyl group, and the phenyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Difluoromethylenated Compounds : 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, related to 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, has been used to synthesize various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Anticancer Potential
- Apoptosis Inducers : Derivatives of 1,2,4-oxadiazole, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as apoptosis inducers and potential anticancer agents, displaying activity against certain breast and colorectal cancer cell lines (Zhang et al., 2005).
Antibacterial Activity
- Novel Antibacterial Agents : A series of novel 1,2,4-oxadiazole derivatives, synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, exhibited significant antibacterial activity against various bacterial strains (Rai et al., 2010).
Antimicrobial and Antileishmanial Activity
- Synthesized Compounds with Biological Activities : 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a compound containing 1,3,4-oxadiazole, showed antimicrobial activities against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Mesomorphic Behaviour and Photo-luminescence
- 1,3,4-Oxadiazole Derivatives in Photo-luminescent Applications : A series of 1,3,4-oxadiazole derivatives exhibited mesomorphic behaviors and strong blue fluorescence emissions, suggesting potential applications in photo-luminescent materials (Han et al., 2010).
Protonation Sites and Basicity Analysis
- Basicity and Protonation Studies : Research on 3,5-disubstituted 1,2,4-oxadiazoles, including 3-phenyl-5-methyl-1,2,4-oxadiazole, provided insights into the basicity and potential protonation sites of these compounds (Trifonov et al., 2005).
Fluorescent Chemosensors
- Fluorescent Chemosensors for Fluoride Ion : Novel polyphenylenes containing phenol-substituted oxadiazole moieties were synthesized and demonstrated high sensitivity and selectivity as fluorescent chemosensors for fluoride ions (Zhou et al., 2005).
Mechanism of Action
Mode of Action
Based on its structural similarity to other chloroformates, it is plausible that it could react with biological nucleophiles, such as amines or alcohols, present in proteins or other biomolecules . This could lead to modifications of these biomolecules and potentially alter their function .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Given its potential reactivity with biological nucleophiles, it could potentially impact a wide range of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good oral bioavailability and sound pharmacokinetic profiles
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Given its potential reactivity with biological nucleophiles, it could potentially lead to modifications of proteins or other biomolecules, which could in turn alter cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific proteins or other biomolecules) could also influence its action and efficacy .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
Properties
IUPAC Name |
5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWPNBHEEVRYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550009 | |
Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90772-88-6 | |
Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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